molecular formula C7H8N4O B2911093 1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 51222-27-6

1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No. B2911093
CAS RN: 51222-27-6
M. Wt: 164.168
InChI Key: IBXZYDHNBAILPM-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one” is a derivative of Sildenafil . Sildenafil is a potent, selective inhibitor of cGMP specific phosphodiesterase type 5 (PDE5) and is used to treat erectile dysfunction and pulmonary arterial hypertension .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

The reaction mechanism of pyrazolo[3,4-d]pyrimidines involves sequential Knoevenagel–Michael addition reactions that can be catalyzed in both acidic and basic conditions . The reaction mixture was heated at reflux for 6 hours then allowed to cool down to room temperature .

Scientific Research Applications

Cancer Therapy and CDK2 Inhibition

Pyrazolo[4,3-d]pyrimidin-7-one derivatives have been investigated as novel CDK2 inhibitors for cancer treatment. CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, making it an attractive target for selective tumor cell inhibition. Researchers have designed and synthesized a set of small molecules based on this scaffold. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines .

Antimicrobial Properties

Pyrazolo[4,3-d]pyrimidin-7-one derivatives have also been explored for their antimicrobial potential. Researchers synthesized novel compounds containing this scaffold and evaluated their antibacterial and antifungal activities. These investigations contribute to the development of new agents to combat infectious diseases .

Cell Cycle Modulation and Apoptosis Induction

Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, warrants further study. It not only inhibited cell proliferation but also induced alterations in cell cycle progression and apoptosis. Understanding these mechanisms could lead to innovative cancer therapies .

Metabolic Disorders and Enzyme Inhibition

Considering the scaffold’s potential interactions with enzymes, researchers could investigate its impact on metabolic pathways. Enzymatic inhibitory activity against CDK2/cyclin A2 has already been demonstrated for certain derivatives. Further studies may reveal additional targets and applications .

properties

IUPAC Name

1,3-dimethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)7(12)9-3-8-5/h3H,1-2H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXZYDHNBAILPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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